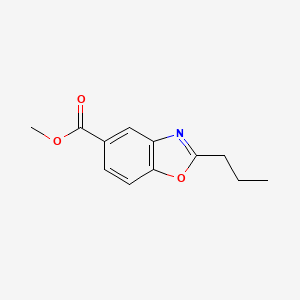

Methyl 2-propyl-1,3-benzoxazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

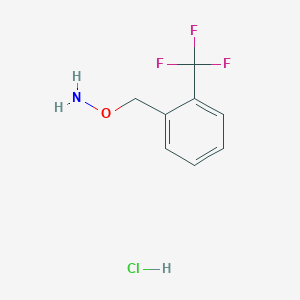

“Methyl 2-propyl-1,3-benzoxazole-5-carboxylate” is a chemical compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 . It is used for research purposes .

Molecular Structure Analysis

The InChI code for “Methyl 2-propyl-1,3-benzoxazole-5-carboxylate” is 1S/C12H13NO3/c1-3-4-11-13-9-7-8 (12 (14)15-2)5-6-10 (9)16-11/h5-7H,3-4H2,1-2H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis

“Methyl 2-propyl-1,3-benzoxazole-5-carboxylate” has a melting point of 48 - 50°C . It is typically stored at room temperature .Scientific Research Applications

Methyl 2-propyl-1,3-benzoxazole-5-carboxylate: A Comprehensive Analysis of Scientific Research Applications:

Medicinal Chemistry: Antiviral Agents

Benzoxazole derivatives have been identified as promising agents for treating viral infections, particularly hepatitis C. The structural similarity of Methyl 2-propyl-1,3-benzoxazole-5-carboxylate suggests potential utility in this area, warranting further investigation into its antiviral properties .

Pharmacology: Enzyme Inhibition

Compounds like Methyl 2-propyl-1,3-benzoxazole-5-carboxylate have been evaluated for their ability to inhibit enzymes such as Glutaminyl Cyclase, which is implicated in several neurological disorders. This application could lead to the development of new treatments for diseases like Alzheimer’s .

Oncology: Anticancer Activity

Benzoxazoles have shown cytotoxic effects against various cancer cell lines. Given the structural features of Methyl 2-propyl-1,3-benzoxazole-5-carboxylate, it may serve as a lead compound for developing new anticancer drugs .

Biochemistry: HIV Research

Derivatives of benzoxazole have been used in the synthesis of inhibitors targeting HIV-reverse transcriptase. Methyl 2-propyl-1,3-benzoxazole-5-carboxylate could potentially contribute to this field by serving as a precursor or intermediate in drug synthesis .

Microbiology: Antimicrobial Agents

Some benzoxazole derivatives exhibit potent antimicrobial activity. Research into Methyl 2-propyl-1,3-benzoxazole-5-carboxylate could explore its effectiveness against various microbial species, potentially leading to new antimicrobial agents .

Chemical Synthesis: Intermediate for Dyes and Pigments

Benzoxazoles can be used in the synthesis of dyes and pigments. Methyl 2-propyl-1,3-benzoxazole-5-carboxylate may find application as an intermediate in the production of bis-styryl dyes with specific optical properties .

Proteomics: Protein Research Tool

As a proteomics research tool, Methyl 2-propyl-1,3-benzoxazole-5-carboxylate could be used to study protein interactions and functions, contributing to our understanding of various biological processes .

Material Science: Advanced Battery Research

In the field of advanced battery science, benzoxazoles may play a role in developing new materials for improved battery performance. Methyl 2-propyl-1,3-benzoxazole-5-carboxylate could be investigated for its potential contributions to this area .

This analysis provides a starting point for exploring the diverse applications of Methyl 2-propyl-1,3-benzoxazole-5-carboxylate across various scientific fields. Further research is necessary to fully understand and harness its potential.

Synthesis and Biological Evaluation MilliporeSigma - 2-Methylbenzoxazole Synthesis and preliminary evaluation Santa Cruz Biotechnology - Methyl 2-propyl-1,3-benzoxazole-5-carboxylate BMC Chemistry - Benzoxazole derivatives VWR - Methyl 2-propyl-1,3-benzoxazole-5-carboxylate

Safety and Hazards

properties

IUPAC Name |

methyl 2-propyl-1,3-benzoxazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-3-4-11-13-9-7-8(12(14)15-2)5-6-10(9)16-11/h5-7H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKFXUIGLVKIJGX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C(O1)C=CC(=C2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50594762 |

Source

|

| Record name | Methyl 2-propyl-1,3-benzoxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-propyl-1,3-benzoxazole-5-carboxylate | |

CAS RN |

924869-24-9 |

Source

|

| Record name | Methyl 2-propyl-1,3-benzoxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Fluoro-4'-methoxy[1,1'-biphenyl]-3-carbonitrile](/img/structure/B1320514.png)

![Ethyl 2'-formyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B1320516.png)

![3-[5-(Trifluoromethyl)-2-pyridinyl]aniline](/img/structure/B1320517.png)

![[2-(4-Chlorophenoxy)-5-nitrophenyl]methanol](/img/structure/B1320547.png)

![1-[(Aminooxy)methyl]-4-(trifluoromethyl)benzene hydrochloride](/img/structure/B1320550.png)